L-Leucylglycyl-L-leucylglycine
CAS No.: 57358-86-8
Cat. No.: VC20639102
Molecular Formula: C16H30N4O5
Molecular Weight: 358.43 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57358-86-8 |
|---|---|
| Molecular Formula | C16H30N4O5 |
| Molecular Weight | 358.43 g/mol |
| IUPAC Name | 2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid |
| Standard InChI | InChI=1S/C16H30N4O5/c1-9(2)5-11(17)15(24)18-7-13(21)20-12(6-10(3)4)16(25)19-8-14(22)23/h9-12H,5-8,17H2,1-4H3,(H,18,24)(H,19,25)(H,20,21)(H,22,23)/t11-,12-/m0/s1 |
| Standard InChI Key | FOCJQTHXMKPBRG-RYUDHWBXSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)N |
| Canonical SMILES | CC(C)CC(C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)O)N |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Formula
L-Leucylglycyl-L-leucylglycine is a linear tetrapeptide with the sequence L-leucine-glycine-L-leucine-glycine. Its molecular formula is C₁₆H₃₀N₄O₅, derived from the condensation of four amino acids with the elimination of three water molecules during peptide bond formation . The calculated molecular weight is 358.43 g/mol, though experimental validation remains unreported in the provided sources.
| Property | Value |
|---|---|
| Molecular formula | C₁₆H₃₀N₄O₅ |
| Theoretical MW (g/mol) | 358.43 |
| Sequence | L-Leu-Gly-L-Leu-Gly |
Conformational Analysis
The flexibility of glycine residues and the hydrophobicity of leucine side chains influence the peptide’s tertiary structure. In related tetrapeptides like L-prolyl-L-leucylglycylglycine, glycine’s lack of a side chain permits conformational mobility, enabling interactions such as β-turn formation or helical motifs . Leu-Gly-Leu-Gly likely adopts a dynamic equilibrium between extended and folded states, with leucine’s isobutyl side chains promoting hydrophobic clustering in aqueous environments .
Synthesis and Stability
Hydrolysis and Epimerization
Under physiological conditions (pH 6.8, 148.5°C), tetrapeptides like glycyl-L-leucylglycylglycine undergo hydrolysis and epimerization. Leucine residues in such sequences racemize three times faster when adjacent to glycine compared to proline, as demonstrated in kinetic studies . This suggests that Leu-Gly-Leu-Gly may exhibit accelerated racemization due to its glycine-rich sequence, potentially forming D-leucine enantiomers over time.
Key stability findings from analogous peptides:
-
Half-life: Gly-Leu-Gly-Gly degrades 40% faster than Pro-Leu-Gly-Gly at 148.5°C .
-
Products: Hydrolysis yields smaller fragments (e.g., Leu-Gly) and cyclic diketopiperazines .
Biological and Functional Implications
Neuroactive Peptide Analogues
Cyclo(leucyl-glycyl) (CLG), a cyclic dipeptide analogue, modulates dopamine receptor sensitivity in the nigrostriatal pathway . Although Leu-Gly-Leu-Gly is linear, its glycine content may facilitate interactions with neurotransmitter receptors, akin to CLG’s effects on haloperidol-induced supersensitivity . Further studies are needed to explore its potential in mitigating dyskinesias.
Comparative Analysis with Related Peptides
Leu-Gly-Gly (Tripeptide)
PubChem data for leucyl-glycyl-glycine (Leu-Gly-Gly, MW 245.28 g/mol) reveals its role as a metabolite in Trypanosoma brucei . Unlike the tetrapeptide, this tripeptide lacks the second leucine residue, reducing its hydrophobic interactions and likely altering its biological targets.
Pro-Leu-Gly-Gly (Tetrapeptide)
In L-prolyl-L-leucylglycylglycine, proline’s rigid pyrrolidine ring restricts conformational flexibility, slowing leucine racemization compared to glycine-rich sequences . This contrasts with Leu-Gly-Leu-Gly, where glycine’s flexibility may enhance degradation rates.
Challenges and Future Directions
The absence of direct studies on Leu-Gly-Leu-Gly underscores the need for targeted research. Priorities include:
-
Synthesis Optimization: Developing protocols to minimize racemization during SPPS.
-
Stability Profiling: Characterizing hydrolysis kinetics under physiological conditions.
-
Biological Screening: Assessing interactions with collagenase, dopamine receptors, and microbial systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume